Tritoqualine Tritoqualine Tritoqualine is a member of isoquinolines.
TRITOQUALINE is a small molecule drug with a maximum clinical trial phase of IV and is indicated for allergic disease.
structure
Brand Name: Vulcanchem
CAS No.: 14504-73-5
VCID: VC0545956
InChI: InChI=1S/C26H32N2O8/c1-6-31-23-17-16(18(27)24(32-7-2)25(23)33-8-3)26(29)36-21(17)19-15-13(9-10-28(19)4)11-14-20(22(15)30-5)35-12-34-14/h11,19,21H,6-10,12,27H2,1-5H3
SMILES: Array
Molecular Formula: C26H32N2O8
Molecular Weight: 500.5 g/mol

Tritoqualine

CAS No.: 14504-73-5

Cat. No.: VC0545956

Molecular Formula: C26H32N2O8

Molecular Weight: 500.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Tritoqualine - 14504-73-5

Specification

CAS No. 14504-73-5
Molecular Formula C26H32N2O8
Molecular Weight 500.5 g/mol
IUPAC Name 7-amino-4,5,6-triethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-2-benzofuran-1-one
Standard InChI InChI=1S/C26H32N2O8/c1-6-31-23-17-16(18(27)24(32-7-2)25(23)33-8-3)26(29)36-21(17)19-15-13(9-10-28(19)4)11-14-20(22(15)30-5)35-12-34-14/h11,19,21H,6-10,12,27H2,1-5H3
Standard InChI Key IRGJVQIJENCTQF-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C(=C(C2=C1C(OC2=O)C3C4=C(C5=C(C=C4CCN3C)OCO5)OC)N)OCC)OCC
Appearance Solid powder

Introduction

Chemical Identity and Structural Properties

Tritoqualine (C₂₆H₃₂N₂O₈) is a phthalide isoquinoline derivative with a molecular weight of 500.548 g/mol . Its IUPAC name is 7-amino-4,5,6-triethoxy-3-(5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)-1(3H)-isobenzofuranone . The compound crystallizes in a monoclinic system, with a melting point of 183°C .

Key Chemical Characteristics:

PropertyValueSource
CAS Registry Number14504-73-5
Molecular FormulaC₂₆H₃₂N₂O₈
ATC CodeR06AX21
SolubilityInsoluble in water; soluble in organic solvents

The crystalline hydrochloride form, patented in 2014, enhances stability for pharmaceutical formulations .

Synthesis and Pharmaceutical Development

Tritoqualine is synthesized via a multi-step process involving:

  • Condensation of phthalide intermediates with tetrahydroisoquinoline derivatives .

  • Etherification to introduce triethoxy and methoxy groups .

  • Crystallization using ethanol-diethyl ether systems to yield the hydrochloride salt .

Recent patents highlight methods to optimize purity (>98%) and bioavailability .

Mechanism of Action: Beyond Histidine Decarboxylase Inhibition

Primary Pathway: Histamine Biosynthesis Suppression

  • Allergic patients: Histamine levels decreased from 107 ± 35 ng/mL to 71 ± 36 ng/mL (p < 0.05) .

  • Non-allergic cohorts: Reductions were statistically insignificant .

Secondary Mechanisms

  • Mast Cell Stabilization: Preincubation with tritoqualine (10 μM) inhibits compound 48/80-induced histamine release by 62% in rat mast cells .

  • Antioxidant Activity: Suppresses lipid peroxidation in CCl₄-treated hepatocytes, with efficacy comparable to vitamin E .

  • Membrane Protection: Reduces enzyme leakage (e.g., ALT, AST) by 40% in hepatic injury models, surpassing vitamin E’s effects .

Pharmacological Profile and Clinical Applications

Allergic Rhinitis

In a randomized trial vs. dexchlorpheniramine (DCPM):

ParameterTritoqualine GroupDCPM Group
Symptom improvement89%85%
Plasma histamine reduction34% (p < 0.05)No change
CNS side effects0%22%

Tritoqualine matched DCPM’s efficacy without sedative effects .

Chronic Urticaria

Case studies report 70–80% symptom resolution within 2 weeks at 200 mg/day .

Emerging Applications

  • Cystic Fibrosis: Patents propose tritoqualine for reducing pulmonary inflammation via histamine pathway modulation .

  • Hepatoprotection: Prevents CCl₄-induced liver damage by inhibiting malondialdehyde formation (IC₅₀ = 12 μM) .

Comparative Pharmacodynamics

Tritoqualine vs. Traditional Antihistamines

FeatureTritoqualineFirst-Gen H1 Antagonists
HDC inhibitionYesNo
Receptor bindingWeak H1 antagonismStrong H1 blockade
Blood-brain barrierMinimal penetrationHigh penetration
TolerabilityNo sedationSedation common

This dual action (HDC inhibition + mast cell stabilization) positions tritoqualine as a multimodal antiallergic agent .

Future Directions and Research Gaps

  • Dosage Optimization: Current regimens (200–300 mg/day) may underdose non-responders .

  • Novel Formulations: Inhalable and sustained-release forms are under exploration for respiratory diseases .

  • Mechanistic Studies: The “another action” cited in hepatoprotection warrants investigation .

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